4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one 5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug.
5-aza-2'-deoxycytidine is a 2'-deoxyribonucleoside.
Myelodysplastic syndromes (MDS) are a heterogeneous group of hematopoietic neoplasms with variable underlying etiology and presentation, including neutropenia and thrombocytopenia. Further mutations leading to increased proliferation of cancerous cells can eventually lead to secondary acute myeloid leukemia, which has a poor prognosis. Among treatment options, nucleoside analogues such as decitabine and [azacitidine] integrate into cellular DNA and inhibit the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits. Decitabine was developed by MGI Pharma/SuperGen Inc. and was approved by the FDA for the treatment of MDS on February 5, 2006. It was first marketed under the name Dacogen®. It is also available as an oral combination product together with the cytidine deaminase inhibitor [cedazuridine].
Decitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of decitabine is as a Nucleic Acid Synthesis Inhibitor.
Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. Decitabine is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.
Decitabine is a cytidine antimetabolite analogue with potential antineoplastic activity. Decitabine incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)
An azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. Decitabine is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.
See also: Cedazuridine; decitabine (component of).
Brand Name: Vulcanchem
CAS No.: 22432-95-7
VCID: VC21334578
InChI: InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
SMILES: C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

CAS No.: 22432-95-7

Cat. No.: VC21334578

Molecular Formula: C8H12N4O4

Molecular Weight: 228.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one - 22432-95-7

CAS No. 22432-95-7
Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
IUPAC Name 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Standard InChI InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Standard InChI Key XAUDJQYHKZQPEU-KVQBGUIXSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O
SMILES C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Canonical SMILES C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Appearance White Solid
Melting Point 193-196

Chemical Identity and Structure

Nomenclature and Identification

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is recognized by several alternative names in scientific literature and clinical practice. This heterocyclic compound has been assigned various identifiers to facilitate its cataloging and research applications.

The compound is registered with the Chemical Abstracts Service (CAS) under the number 22432-95-7 . It has been assigned the European Community (EC) Number 815-973-4, which serves as its unique identifier within European regulatory frameworks . The compound is also listed in various chemical databases with specific identifiers such as ChEBI ID CHEBI:95165 and ChEMBL ID CHEMBL117470 .

Alternative names for this compound include:

  • 5-Aza-2'-deoxycytidine

  • Decitabine (USAN, BAN, INN)

  • Alpha-Decitibine

  • 4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

  • 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Molecular Structure and Properties

The molecular structure of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one consists of a triazine ring connected to a modified sugar moiety. This structure gives the compound its distinctive chemical and biological properties.

The molecular formula of the compound is C₈H₁₂N₄O₄, indicating its composition of 8 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . Its molecular weight is precisely 228.21 g/mol, which places it in the category of small molecule drugs .

The compound can be described using various chemical notation systems:

  • IUPAC Name: 4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

  • SMILES Notation: C1C@HN2C=NC(=NC2=O)N

  • InChI: InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6+/m1/s1

The stereochemistry of the compound is particularly important for its biological activity, with specific configurations at the 2S and 5R positions of the oxolan (tetrahydrofuran) ring .

Pharmacological Profile

Mechanism of Action

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one operates through a dual mechanism of action that is dose-dependent. This unique characteristic makes it a versatile therapeutic agent with applications in various disease contexts.

At lower doses, the compound primarily functions as a hypomethylating agent by inhibiting DNA methyltransferase enzymes . This inhibition results in the reactivation of previously silenced genes and promotes cellular differentiation . The hypomethylation effect is dose-dependent, reaching its peak 10 to 15 days after therapy initiation and returning to baseline levels after 4 to 6 weeks .

At higher doses, the compound exhibits direct cytotoxicity, functioning more like a traditional anticancer agent . This cytotoxic effect appears to be more selective for certain cell types, as studies have shown significantly fewer changes in gene expression and cytotoxicity in normal peripheral blood mononuclear cells, bone marrow cells, and transformed epithelial cells compared to leukemia cells treated with the compound .

Research on the AML cell line OCI-AML2 demonstrated that the compound induced the expression of 81 genes out of 22,000 examined, while 96 genes were down-regulated (showing a 2-fold change in expression) . Similar results were observed in primary AML and MDS (Myelodysplastic Syndrome) cells after treatment with the compound both ex vivo and in vivo .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one has been well characterized through various clinical studies, providing important insights into its absorption, distribution, metabolism, and excretion patterns.

The compound has a relatively short plasma half-life in humans, approximately 35 minutes, due to rapid deamination by high levels of cytidine deaminase . This short half-life necessitates specific administration strategies to maintain therapeutic concentrations.

Notable pharmacokinetic characteristics include:

  • Distribution: The compound effectively crosses the blood-brain barrier, achieving 27% to 58% of plasma concentrations after continuous infusion . This property makes it potentially useful for treating conditions affecting the central nervous system.

  • Metabolism: The primary metabolic pathway involves deamination by cytidine deaminase, which contributes to its rapid clearance from circulation .

  • Accumulation: Studies in patients with advanced MDS receiving the compound as a 3-hour infusion of 15 mg/m² every 8 hours for 3 days showed no systemic accumulation, with pharmacokinetics remaining unchanged from cycle to cycle .

When administered as a 1-hour infusion daily for 10 days every 28 days, the plasma concentration-time profile follows a 2-compartment infusion model with a mean maximum concentration (Cmax) of 93 ng/mL . The mean short and long half-lives were measured at 2.7 minutes and 36.9 minutes, respectively, with a trend toward a decreasing longer half-life observed on Day 10 of administration .

Clinical Applications

Therapeutic Uses

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one has established clinical applications primarily in oncology, where its unique mechanisms of action make it valuable for treating various malignancies, particularly hematologic disorders.

As an antineoplastic antimetabolite, the compound plays a significant role in inhibiting DNA methyltransferase, which reactivates silent genes and limits metastasis and neoplasm progression . This property makes it particularly useful in treating conditions characterized by aberrant DNA methylation patterns.

Clinical Trials and Dosing Regimens

Several clinical trials have evaluated the efficacy and safety of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one in various disease contexts, helping to establish optimal dosing strategies and administration protocols.

A phase 1 pharmacokinetic study was conducted in 21 patients with advanced solid tumors to assess the compound's behavior in vivo . In this trial, the drug was administered at dose ranges of 25 to 100 mg/m² infused over 1 hour every 8 hours × 3, with treatment repeated every 3 to 6 weeks . This study helped establish the pharmacokinetic profile discussed earlier.

Various dosing regimens have been evaluated in clinical practice, including:

  • Three-hour infusion of 15 mg/m² every 8 hours for 3 days in patients with advanced MDS

  • One-hour infusion daily for 10 days every 28 days, achieving a mean maximum concentration of 93 ng/mL

These different administration schedules reflect the evolving understanding of how to best leverage the compound's dual mechanisms of action for specific clinical scenarios.

Research Findings and Future Directions

Gene Expression Studies

Research on 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one has yielded significant insights into its effects on gene expression patterns, providing a deeper understanding of its mechanisms and potential applications.

In studies using the AML cell line OCI-AML2, treatment with the compound led to the altered expression of 177 genes out of 22,000 examined (81 up-regulated and 96 down-regulated) . This selective effect on gene expression underscores the compound's targeted action rather than global gene dysregulation.

The relationship between hypomethylation and clinical response appears to be complex and disease-dependent. Studies have shown a positive correlation between hypomethylation and response in acute myeloid leukemia (AML), but an inverse correlation in chronic myeloid leukemia (CML) . This inverse correlation in CML may be attributed to the death of responsive-hypomethylated cells and a shift to resistant cells that can withstand more hypomethylation .

The compound's effect on gene expression appears to be more pronounced in malignant cells compared to normal cells. Significantly fewer changes in gene expression and cytotoxicity were detected in normal peripheral blood mononuclear and bone marrow cells or transformed epithelial cells treated with the compound . This differential effect suggests a potential therapeutic window that could be exploited in clinical applications.

Current Research Status and Challenges

Ongoing research continues to explore the full potential of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one in various clinical contexts, with several challenges and opportunities emerging from recent studies.

One significant challenge in the clinical application of this compound is its short half-life (approximately 35 minutes) , which necessitates specific administration strategies to maintain therapeutic concentrations. This pharmacokinetic limitation has prompted research into alternative delivery methods and dosing schedules to optimize efficacy while minimizing toxicity.

The compound's ability to cross the blood-brain barrier (achieving 27% to 58% of plasma concentrations) presents opportunities for treating malignancies involving the central nervous system, an area that warrants further investigation.

Current research is also focused on understanding the optimal dosing regimens for different conditions. The historical shift from high-dose regimens (1500 to 2500 mg/m²) used in the 1980s to lower doses that leverage the compound's hypomethylating effects rather than cytotoxicity represents an important evolution in the therapeutic approach .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator